Cas no 2228119-84-2 (2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid)
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid
- EN300-1981412
- 2228119-84-2
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- Inchi: 1S/C11H14ClNO3/c1-11(2,9(13)10(15)16)6-3-4-8(14)7(12)5-6/h3-5,9,14H,13H2,1-2H3,(H,15,16)
- InChI Key: MDCOREXSZGIULL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C)(C)C(C(=O)O)N)O
Computed Properties
- Exact Mass: 243.0662210g/mol
- Monoisotopic Mass: 243.0662210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 83.6Ų
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981412-0.05g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-0.1g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-0.25g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-0.5g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-1.0g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-1981412-2.5g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-5.0g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 5g |
$4391.0 | 2023-05-31 | ||
| Enamine | EN300-1981412-10.0g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 10g |
$6512.0 | 2023-05-31 | ||
| Enamine | EN300-1981412-1g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1981412-5g |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid |
2228119-84-2 | 5g |
$4391.0 | 2023-09-16 |
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid
Introduction to 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid (CAS No. 2228119-84-2)
2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid, identified by its CAS number 2228119-84-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug development. The presence of both amino and carboxylic acid functional groups, coupled with a chloro and hydroxyl substituent on the aromatic ring, contributes to its complex reactivity and potential biological activity.
The molecular structure of 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid features a branched chain with a chiral center, which is critical for its interactions with biological targets. The combination of these structural elements suggests that this compound may possess properties such as modularity in drug design, allowing for further chemical modifications to enhance its pharmacological efficacy. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of such compounds, providing insights into their potential therapeutic applications.
In the context of contemporary pharmaceutical research, 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid has been studied for its potential role in the development of novel therapeutic agents. The aromatic ring substituted with chloro and hydroxyl groups is reminiscent of bioisosteres found in many active pharmaceutical ingredients (APIs), which are known to influence drug potency and selectivity. Additionally, the amino group provides a site for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery pipelines, simple yet versatile intermediates like 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid are often used to construct larger scaffolds that exhibit desired biological activities. For instance, researchers have explored its use in the synthesis of protease inhibitors, which are critical for treating conditions such as cancer and inflammation. The chiral center in this molecule allows for the creation of enantiomerically pure derivatives, which can significantly impact the pharmacological properties of the final drug product.
Recent studies have also highlighted the importance of understanding the metabolic pathways that govern the biotransformation of such compounds. 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid undergoes various enzymatic reactions in vivo, which can influence its bioavailability and toxicity. By leveraging high-throughput screening technologies, researchers can identify metabolic liabilities early in the drug development process, thereby streamlining the optimization pipeline. This approach has been instrumental in reducing attrition rates during clinical trials by minimizing unexpected side effects associated with off-target interactions.
The role of computational modeling in predicting the behavior of 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid cannot be overstated. Advanced molecular dynamics simulations have allowed scientists to visualize how this compound interacts with biological targets at an atomic level. These insights have led to the identification of key binding pockets and residues that are critical for its efficacy. Moreover, virtual screening techniques have been employed to identify potential drug candidates from large libraries of compounds, significantly accelerating the discovery process.
Another area where this compound has shown promise is in the development of targeted therapies. By incorporating it into prodrugs or bioconjugates, researchers can enhance the delivery and specificity of therapeutic agents. For example, its carboxylic acid group can be used to link it with other molecules via ester or amide bonds, creating hybrid compounds that exhibit synergistic effects when administered together. This strategy has been particularly effective in oncology, where combination therapies are often required to overcome drug resistance.
The synthesis of 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful selection of reaction conditions to avoid unwanted side products. However, recent advances in green chemistry have provided innovative methods for constructing complex molecules with minimal environmental impact. Techniques such as catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure derivatives under mild conditions.
In conclusion, 2-amino-3-(3-chloro-4-hydroxyphenyl)-3-methylbutanoic acid (CAS No. 2228119-84-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases through targeted molecular interventions.
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